2-(5-Amino-3-(cyclopropylmethyl)-1h-pyrazol-1-yl)ethan-1-ol
CAS No.:
VCID: VC18259160
Molecular Formula: C9H15N3O
Molecular Weight: 181.23 g/mol
* For research use only. Not for human or veterinary use.

Description |
2-(5-Amino-3-(cyclopropylmethyl)-1H-pyrazol-1-yl)ethan-1-ol is a chemical compound that belongs to the pyrazole family, known for its diverse biological activities. This compound features a unique structure, including a pyrazole ring and an amino alcohol functional group, which contributes to its potential applications in medicinal chemistry and pharmacology. Synthesis MethodsThe synthesis of 2-(5-Amino-3-(cyclopropylmethyl)-1H-pyrazol-1-yl)ethan-1-ol typically involves multi-step organic reactions. These processes require careful control of temperature and pH to optimize yield and purity. Common solvents used include ethanol or dimethyl sulfoxide. Potential ApplicationsPyrazole derivatives, including 2-(5-Amino-3-(cyclopropylmethyl)-1H-pyrazol-1-yl)ethan-1-ol, are known for their antiviral, anti-inflammatory, and anticancer activities. The specific compound's unique structure may confer distinct pharmacological properties, making it a valuable candidate for further research in medicinal chemistry. Comparative Analysis with Similar Compounds
Research Findings and Future DirectionsWhile specific biological activities of 2-(5-Amino-3-(cyclopropylmethyl)-1H-pyrazol-1-yl)ethan-1-ol are not well-documented, its potential to modulate multiple biological pathways makes it an interesting candidate for further study. Interaction studies focusing on binding affinity to enzymes or receptors are crucial for understanding its mechanism of action and optimizing it for therapeutic use. |
||||||||||||
---|---|---|---|---|---|---|---|---|---|---|---|---|---|
Product Name | 2-(5-Amino-3-(cyclopropylmethyl)-1h-pyrazol-1-yl)ethan-1-ol | ||||||||||||
Molecular Formula | C9H15N3O | ||||||||||||
Molecular Weight | 181.23 g/mol | ||||||||||||
IUPAC Name | 2-[5-amino-3-(cyclopropylmethyl)pyrazol-1-yl]ethanol | ||||||||||||
Standard InChI | InChI=1S/C9H15N3O/c10-9-6-8(5-7-1-2-7)11-12(9)3-4-13/h6-7,13H,1-5,10H2 | ||||||||||||
Standard InChIKey | VMZLFTVDEFKCFQ-UHFFFAOYSA-N | ||||||||||||
Canonical SMILES | C1CC1CC2=NN(C(=C2)N)CCO | ||||||||||||
PubChem Compound | 61562411 | ||||||||||||
Last Modified | Aug 10 2024 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume